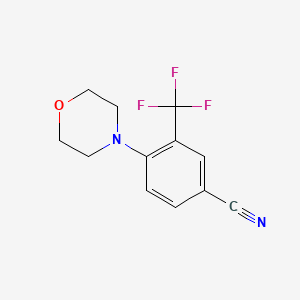

4-Morpholino-3-(trifluoromethyl)benzonitrile

説明

BenchChem offers high-quality 4-Morpholino-3-(trifluoromethyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Morpholino-3-(trifluoromethyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-morpholin-4-yl-3-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N2O/c13-12(14,15)10-7-9(8-16)1-2-11(10)17-3-5-18-6-4-17/h1-2,7H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTGBXRJZTUDPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Unraveling the In Vitro Mechanism of Action for 4-Morpholino-3-(trifluoromethyl)benzonitrile: A Proposed Research Guide

Abstract

This technical guide addresses the current knowledge gap surrounding the in vitro mechanism of action of 4-Morpholino-3-(trifluoromethyl)benzonitrile (CAS 677704-57-3). Publicly available data on the biological activity of this specific compound is notably scarce. This document, therefore, deviates from a traditional whitepaper on a known mechanism. Instead, it serves as a comprehensive, in-depth research proposal, leveraging established methodologies to systematically elucidate the compound's molecular target and cellular effects. We will proceed from a hypothesis rooted in a structural analysis of the molecule, proposing a multi-tiered experimental plan designed for researchers, scientists, and drug development professionals. This guide provides the scientific rationale and detailed protocols necessary to transform this uncharacterized molecule into a well-understood pharmacological tool.

Introduction: The Compound in Question

4-Morpholino-3-(trifluoromethyl)benzonitrile is a synthetic organic compound featuring three key chemical moieties: a morpholine ring, a trifluoromethyl group, and a benzonitrile core. While its synthesis is documented, its biological purpose and mechanism of action remain undefined in peer-reviewed literature. An initial investigation reveals a common misconception, where this compound is mistaken for "Akt Inhibitor IV" (CAS 681281-88-9), a distinct benzimidazole-based inhibitor of Akt signaling. It is critical to establish that these are different molecules.

The structural elements of 4-Morpholino-3-(trifluoromethyl)benzonitrile, however, offer clues to its potential biological role. The morpholine ring is a privileged pharmacophore found in numerous kinase inhibitors, often interacting with the hinge region of the kinase ATP-binding pocket. Specifically, 4-(pyrimidin-4-yl)morpholines are well-known inhibitors of the PI3K/mTOR pathway. The trifluoromethyl group can enhance metabolic stability and binding affinity through hydrophobic interactions, while the benzonitrile group can act as a hydrogen bond acceptor. The crystal structure of the compound has been described, noting the morpholine ring adopts a stable chair conformation, a feature crucial for interactions with biological targets.

Based on this structural assessment, we hypothesize that 4-Morpholino-3-(trifluoromethyl)benzonitrile is a kinase inhibitor, likely targeting a member of the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of cancer.

This guide will outline a systematic approach to test this hypothesis, starting with broad phenotypic screens and progressively narrowing the focus to identify the specific molecular target(s) and characterize the downstream signaling consequences of target engagement.

Phase 1: Phenotypic Screening and Pathway Analysis

The initial phase of investigation aims to confirm if the compound exhibits any biological activity, specifically focusing on cell viability and its impact on the proposed PI3K/Akt signaling pathway.

Cell Viability and Proliferation Assays

The first step is to determine if 4-Morpholino-3-(trifluoromethyl)benzonitrile has any cytotoxic or cytostatic effects on cancer cell lines known to be dependent on the PI3K/Akt pathway (e.g., PTEN-null lines like PC-3 or U-87 MG). The MTT assay is a robust and widely used colorimetric method for this purpose.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of 4-Morpholino-3-(trifluoromethyl)benzonitrile in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (a known PI3K/Akt inhibitor). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Reading: Leave the plate overnight in the incubator. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Western Blot Analysis of the PI3K/Akt Pathway

If the compound shows activity in the cell viability assay, the next step is to investigate its effect on the phosphorylation status of key proteins in the PI3K/Akt pathway. A decrease in the phosphorylation of Akt (at Ser473 and Thr308) and its downstream targets like GSK3β and S6 ribosomal protein would provide strong evidence for on-pathway activity.

-

Cell Treatment and Lysis: Treat cells with varying concentrations of the compound for a defined period (e.g., 2-24 hours). Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate with primary antibodies against p-Akt (Ser473), p-Akt (Thr308), total Akt, p-GSK3β, total GSK3β, p-S6, total S6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.

Caption: Workflow for identifying kinase targets using a kinome-wide scan.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular context. It is based on the principle that a protein's thermal stability changes upon ligand binding.

-

Cell Treatment: Treat intact cells with the compound or vehicle control.

-

Heating: Heat the cell suspensions at a range of temperatures.

-

Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Western Blotting: Analyze the soluble fractions by Western blotting using an antibody specific to the putative target identified from the kinome scan.

-

Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Affinity Chromatography-Mass Spectrometry

Another orthogonal approach is to immobilize the compound on a solid support and use it to "pull down" its binding partners from a cell lysate.

-

Compound Immobilization: Synthesize an analog of the compound with a linker for covalent attachment to beads.

-

Incubation: Incubate the compound-conjugated beads with a cell lysate.

-

Washing: Wash away non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins.

-

Mass Spectrometry: Identify the eluted proteins by mass spectrometry.

Phase 3: In Vitro Biochemical Validation

Once a primary target is identified and validated in cells, its interaction with the compound should be characterized biochemically.

In Vitro Kinase Assay

A direct in vitro kinase assay using the purified recombinant target kinase will confirm that the compound inhibits its enzymatic activity.

-

Reaction Setup: In a microplate, combine the purified kinase, its specific substrate (e.g., a peptide or protein), and varying concentrations of 4-Morpholino-3-(trifluoromethyl)benzonitrile.

-

Initiation: Start the reaction by adding ATP (often radiolabeled [γ-³²P]ATP).

-

Incubation: Incubate at 30°C for a specified time.

-

Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done by various methods, including radiometric detection or using phosphospecific antibodies.

-

Data Analysis: Calculate the IC50 value for the inhibition of kinase activity.

Summary and Future Directions

The experimental framework outlined in this guide provides a clear and logical path to systematically determine the in vitro mechanism of action of 4-Morpholino-3-(trifluoromethyl)benzonitrile. By progressing from broad phenotypic observations to specific target identification and biochemical validation, researchers can build a comprehensive understanding of this novel compound.

Summary of Proposed Experimental Data:

| Phase | Experiment | Primary Outcome |

| 1 | MTT Cell Viability Assay | IC50 value in relevant cancer cell lines. |

| 1 | Western Blotting (PI3K/Akt Pathway) | Changes in phosphorylation of Akt, GSK3β, S6. |

| 2 | Kinome Profiling (e.g., KINOMEscan) | Identification of primary kinase target(s) and selectivity profile (Kd values). |

| 2 | Cellular Thermal Shift Assay (CETSA) | Confirmation of target engagement in intact cells. |

| 3 | In Vitro Kinase Assay | IC50 value for direct inhibition of purified target kinase activity. |

Upon successful completion of this research plan, the scientific community will have a clear understanding of the compound's mechanism, enabling its use as a specific tool for basic research or as a starting point for further drug development efforts.

References

-

Technology Networks. (2018, November 29). 5 Target Deconvolution Approaches in Drug Discovery. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

Almqvist, H., et al. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved from [Link]

-

Oncodesign Services. (n.d.). Target Deconvolution | Drug Discovery | CRO services. Retrieved from [Link]

-

Retrogenix. (n.d.). Target Deconvolution for Phenotypic Antibodies and Small Molecules. Retrieved from [Link]

-

Selvita. (n.d.). Target Deconvolution and Mechanism of Action. Retrieved from [Link]

-

Jiang, X., et al. (2017). Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins. Bio-protocol. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Target Deconvolution. Retrieved from [Link]

-

ACS Publications. (2023, March 26). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, February 4). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Retrieved from [Link]

-

CETSA. (n.d.). CETSA. Retrieved from [Link]

-

Bio-protocol. (n.d.). Protocol for Invitro Kinase Assay. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. Retrieved from [Link]

-

Ambit Biosciences Inc. (n.d.). KINOMEscan – High-Throughput Kinase Selectivity Profiling. Retrieved from [Link]

-

Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]

-

Denic, V., & Yu, H. (2022, September 1). In vitro kinase assay. Bio-protocol Preprint. Retrieved from [Link]

-

Su, S. P., et al. (2016). Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression. Bio-protocol. Retrieved from [Link]

-

protocols.io. (n.d.). In vitro kinase assay. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Retrieved from [Link]

-

PubMed. (2019, August 8). Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

-

News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

-

PubMed. (2011, July 1). 4-(Morpholin-4-yl)-3-(trifluoro-meth-yl)-benzonitrile. Retrieved from [Link]

-

PubMed. (2023, February 15). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. Retrieved from [Link]

-

PubMed. (2022, February 5). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. Retrieved from [Link]

-

ACS Publications. (2019, July 8). Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. Journal of Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. Retrieved from [Link]

-

Frontiers. (2025, February 27). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Retrieved from [Link]

-

MDPI. (2022, September 6). Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs. Retrieved from [Link]

-

NextSDS. (n.d.). 3-Morpholin-4-yl-5-trifluoromethyl-benzonitrile — Chemical Substance Information. Retrieved from [Link]

-

ACS Publications. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Trifluoromethyl)benzonitrile. Retrieved from [Link]

An In-depth Technical Guide to the Crystallographic Data of 4-Morpholino-3-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Interest

4-Morpholino-3-(trifluoromethyl)benzonitrile is a synthetic compound that stands at the intersection of several key areas in pharmaceutical research. Its architecture, featuring a benzonitrile core substituted with a morpholine ring and a trifluoromethyl group, makes it a subject of significant interest for the development of novel therapeutic agents. The morpholine moiety is a privileged scaffold in medicinal chemistry, often incorporated to enhance the pharmacological profile of drug candidates.[1][2] Similarly, the trifluoromethyl group is a bioisostere frequently utilized to improve a molecule's metabolic stability and binding affinity.[3][4][5][6] Understanding the precise three-dimensional arrangement of these functional groups is paramount for elucidating structure-activity relationships (SAR) and for the rational design of new chemical entities.

This guide will delve into the crystallographic structure of 4-Morpholino-3-(trifluoromethyl)benzonitrile, providing a detailed analysis of its crystal packing and molecular geometry. Furthermore, it will explore the synthetic pathway to obtain this compound and discuss the strategic importance of its structural features in the broader landscape of drug development.

Crystallographic Data Analysis

The crystal structure of 4-Morpholino-3-(trifluoromethyl)benzonitrile has been determined by X-ray diffraction, providing invaluable insights into its solid-state conformation.[7] The key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₂H₁₁F₃N₂O |

| Formula Weight | 256.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.935 (2) |

| b (Å) | 12.025 (3) |

| c (Å) | 9.538 (2) |

| α (°) | 90 |

| β (°) | 108.78 (3) |

| γ (°) | 90 |

| Volume (ų) | 1186.2 (4) |

| Z | 4 |

| Density (calculated) (Mg m⁻³) | 1.434 |

| Absorption Coefficient (mm⁻¹) | 0.12 |

| F(000) | 528 |

Molecular Conformation and Intermolecular Interactions:

In the crystalline state, the morpholine ring adopts a classic chair conformation. The benzene ring and the mean plane of the morpholine ring are not coplanar, exhibiting a dihedral angle of 58.04 (10)°. A noteworthy feature of the molecular structure is the presence of an intramolecular C—H···F hydrogen bond, which contributes to the overall conformational rigidity. The trifluoromethyl group itself is disordered over two positions.

The crystal packing is stabilized by a network of intermolecular C—H···F and C—H···O hydrogen bonds. These interactions link adjacent molecules, forming chains that propagate along the crystal lattice.[7] This intricate network of non-covalent interactions is crucial for the stability of the crystal structure and can influence the physicochemical properties of the solid material, such as solubility and dissolution rate.

Experimental Protocols

The synthesis of 4-Morpholino-3-(trifluoromethyl)benzonitrile is a straightforward nucleophilic aromatic substitution reaction. The following protocol is based on established synthetic methodologies.[8]

Synthesis of 4-Morpholino-3-(trifluoromethyl)benzonitrile

Materials:

-

4-Fluoro-3-(trifluoromethyl)benzonitrile

-

Morpholine

-

Water (deionized)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer with heating capabilities

-

Condenser

-

Buchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add 4-fluoro-3-(trifluoromethyl)benzonitrile (1.0 eq).

-

Add morpholine (2.0 eq) to the flask.

-

Stir the reaction mixture at 60°C for 8 hours.

-

After cooling to room temperature, dilute the mixture with water.

-

Filter the resulting precipitate using a Buchner funnel and wash with water.

-

Dry the solid product under vacuum to yield 4-Morpholino-3-(trifluoromethyl)benzonitrile.

Characterization:

The identity and purity of the synthesized compound can be confirmed using standard analytical techniques such as:

-

¹H NMR: To confirm the proton environment of the molecule.

-

LC-MS: To determine the molecular weight and purity.

-

HPLC: To assess the purity of the final product.

The following diagram illustrates the synthetic workflow:

Caption: Synthetic workflow for 4-Morpholino-3-(trifluoromethyl)benzonitrile.

The Significance of Morpholine and Trifluoromethyl Moieties in Drug Discovery

The choice to incorporate a morpholine ring and a trifluoromethyl group into a benzonitrile scaffold is a deliberate and strategic decision rooted in the principles of medicinal chemistry.

The Morpholine Moiety: A Privileged Scaffold

The morpholine ring is considered a "privileged scaffold" due to its frequent appearance in bioactive compounds and its ability to impart favorable physicochemical properties.[1][2][9] Its presence can:

-

Improve Aqueous Solubility: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, enhancing the solubility of the parent molecule, which is often a critical factor for oral bioavailability.

-

Enhance Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile.

-

Provide a Favorable Conformational Profile: The chair conformation of the morpholine ring provides a degree of conformational rigidity, which can be advantageous for binding to specific biological targets.[10]

The Trifluoromethyl Group: A Bioisosteric Powerhouse

The trifluoromethyl (-CF₃) group is a widely used bioisostere for a methyl group or a chlorine atom in drug design. Its strong electron-withdrawing nature and high lipophilicity offer several advantages:[3][4][5][6]

-

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to oxidative metabolism. This can significantly increase the half-life of a drug.[5]

-

Enhanced Binding Affinity: The -CF₃ group can participate in favorable interactions with biological targets, such as dipole-dipole and ion-dipole interactions, leading to improved binding affinity and potency.

-

Improved Membrane Permeability: The lipophilic nature of the -CF₃ group can enhance a molecule's ability to cross cell membranes, a crucial aspect for reaching intracellular targets.[3]

The logical relationship between these moieties and their desired effects in drug design is depicted below:

Caption: Contribution of morpholine and trifluoromethyl moieties to drug-like properties.

Conclusion

The crystallographic data of 4-Morpholino-3-(trifluoromethyl)benzonitrile provides a precise blueprint of its molecular architecture. This structural information, when viewed through the lens of medicinal chemistry, offers a compelling rationale for its design. The strategic incorporation of the morpholine and trifluoromethyl moieties endows the molecule with a suite of properties that are highly desirable in the pursuit of novel therapeutics. This in-depth guide serves as a valuable resource for researchers and scientists, providing not only the fundamental crystallographic data but also the crucial context and insights necessary for informed drug design and development endeavors.

References

-

Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). ChemMedChem. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed. [Link]

-

Design and biological activity of trifluoromethyl containing drugs. (2025). Wechem. [Link]

-

A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). PubMed. [Link]

-

Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). PubMed. [Link]

-

Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. (2026). Royal Society of Chemistry. [Link]

-

4-(Morpholin-4-yl)-3-(trifluoro-meth-yl)-benzonitrile. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1600. [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 7. 4-(Morpholin-4-yl)-3-(trifluoro-meth-yl)-benzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Morpholino-3-(trifluoromethyl)benzonitrile synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Morpholine as a privileged scaffold for neurodegenerative disease therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D6RA00100A [pubs.rsc.org]

The Pharmacokinetic Profile of 4-Morpholino-3-(trifluoromethyl)benzonitrile Derivatives: A Technical Guide for Drug Development

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of a Privileged Scaffold

The 4-morpholino-3-(trifluoromethyl)benzonitrile core represents a compelling scaffold in modern medicinal chemistry. This structure marries three key components: a benzonitrile ring, a trifluoromethyl group, and a morpholine moiety. Each of these brings with it distinct physicochemical and pharmacokinetic properties that, in combination, can be strategically exploited in drug design. The benzonitrile group offers a rigid aromatic core, while the trifluoromethyl group is a well-established bioisostere for a methyl group, known to enhance metabolic stability and lipophilicity. The morpholine ring is a "privileged" scaffold, frequently incorporated into drug candidates to improve aqueous solubility and metabolic stability.

This technical guide provides an in-depth exploration of the anticipated pharmacokinetic profile of derivatives of 4-morpholino-3-(trifluoromethyl)benzonitrile. In the absence of extensive published data on this specific chemical series, this document serves as a predictive framework and a practical manual for researchers. It synthesizes established knowledge of the pharmacokinetic impact of its constituent moieties and outlines the standard experimental workflows required to fully characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) of these promising compounds.

I. Predicted Physicochemical and Pharmacokinetic Properties: A Structure-Based Assessment

The pharmacokinetic journey of a drug molecule is fundamentally dictated by its physicochemical properties. For the 4-morpholino-3-(trifluoromethyl)benzonitrile scaffold, we can predict a unique interplay of its structural components.

| Property | Predicted Influence of Structural Moieties | Rationale & Implications for Drug Development |

| Solubility | The morpholine ring is expected to enhance aqueous solubility. The trifluoromethylbenzonitrile core is inherently more lipophilic. | The overall solubility of derivatives will be a balance between these two effects. Early assessment of aqueous solubility is critical for formulation development and ensuring adequate concentrations for in vitro assays. |

| Lipophilicity (LogP/LogD) | The trifluoromethyl group will increase lipophilicity compared to a methyl or hydrogen substituent. The morpholine ring will decrease lipophilicity. | A moderate LogP/LogD is often desirable for oral absorption. This parameter will be highly sensitive to further substitutions on the core scaffold. |

| Permeability | The increased lipophilicity from the trifluoromethyl group may enhance passive diffusion across cell membranes. | High permeability is a prerequisite for good oral bioavailability. However, the potential for efflux by transporters such as P-glycoprotein (P-gp) should be investigated, as the morpholine moiety can sometimes be a substrate. |

| Metabolic Stability | The trifluoromethyl group is known to block metabolic oxidation at its point of attachment. The morpholine ring can be a site of metabolism. | The primary metabolic liabilities are likely to be on the morpholine ring or other unsubstituted positions on the benzonitrile core. Early metabolic stability screens are essential to identify "soft spots." |

| Plasma Protein Binding | The lipophilic nature of the trifluoromethylbenzonitrile core suggests a potential for moderate to high plasma protein binding. | High plasma protein binding can limit the free fraction of the drug available to exert its pharmacological effect and to be cleared. This parameter is crucial for interpreting in vivo efficacy and pharmacokinetic data. |

II. In Vitro Pharmacokinetic Profiling: A Step-by-Step Guide

A robust in vitro ADME package is the cornerstone of any successful drug discovery program. These assays provide early, cost-effective insights into the pharmacokinetic behavior of a compound series, enabling data-driven decisions for lead optimization.

A. Absorption

1. Aqueous Solubility:

-

Kinetic Solubility: Determined by the rapid precipitation of a DMSO stock solution in an aqueous buffer. This high-throughput assay is suitable for early screening of a large number of compounds.

-

Thermodynamic Solubility: Measures the equilibrium solubility of the solid compound in an aqueous buffer. This is a more definitive measure and is important for later stage candidates.

2. Permeability:

-

Parallel Artificial Membrane Permeability Assay (PAMPA): A non-cell-based assay that predicts passive diffusion. It is a rapid and cost-effective screen for membrane permeability.

-

Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) to model the intestinal epithelium. It provides a measure of both passive permeability and active transport (efflux). The bi-directional transport of the compound (apical to basolateral and basolateral to apical) is measured to determine the apparent permeability (Papp) and the efflux ratio. An efflux ratio significantly greater than 2 suggests the compound may be a substrate for efflux transporters like P-gp.[1][2]

B. Distribution

1. Plasma Protein Binding:

-

Equilibrium Dialysis: This is the gold standard method. The compound is dialyzed against plasma in a two-chamber apparatus separated by a semi-permeable membrane. The concentration of the compound in the buffer and plasma chambers at equilibrium is used to calculate the fraction unbound (fu).

-

Rapid Equilibrium Dialysis (RED): A higher-throughput version of equilibrium dialysis.

2. Blood-to-Plasma Ratio:

-

This assay determines the partitioning of the compound between red blood cells and plasma. It is important for understanding the overall distribution of the drug in the body.

C. Metabolism

1. Metabolic Stability:

-

Liver Microsomal Stability Assay: This assay uses subcellular fractions of liver cells (microsomes) that contain the major drug-metabolizing enzymes, the cytochrome P450s (CYPs). The disappearance of the parent compound over time is monitored to determine its intrinsic clearance.

-

Hepatocyte Stability Assay: This assay uses intact liver cells and provides a more complete picture of metabolism, including both Phase I (e.g., oxidation by CYPs) and Phase II (e.g., glucuronidation) reactions.

2. Metabolite Identification:

-

Following incubation with microsomes or hepatocytes, the samples are analyzed by high-resolution mass spectrometry (HRMS) to identify the major metabolites. This information is crucial for understanding the metabolic pathways and identifying potential "soft spots" for metabolic attack. For morpholine-containing compounds, common metabolic pathways include N-dealkylation, oxidation of the carbons alpha to the nitrogen or oxygen, and ring opening.

3. Cytochrome P450 Inhibition:

-

This assay determines the potential of the compound to inhibit the major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). Inhibition of these enzymes can lead to drug-drug interactions (DDIs).

Experimental Workflow for In Vitro ADME Screening

Caption: A typical workflow for in vitro ADME screening of new chemical entities.

III. In Vivo Pharmacokinetic Studies: From Rodent Models to Human Prediction

In vivo pharmacokinetic studies are essential to understand how a drug behaves in a whole organism. These studies are typically conducted in rodent models, such as mice or rats, before progressing to larger animals and eventually humans.

A. Study Design

A typical in vivo PK study involves administering the compound to a group of animals and collecting blood samples at various time points. The compound is usually administered via both intravenous (IV) and oral (PO) routes to determine key pharmacokinetic parameters.

-

Intravenous (IV) Administration: This route provides direct entry into the systemic circulation and is used to determine parameters such as clearance (CL), volume of distribution (Vd), and half-life (t½).

-

Oral (PO) Administration: This route is used to assess oral absorption and bioavailability (F).

B. Key Pharmacokinetic Parameters

| Parameter | Description | Importance |

| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | A measure of the body's efficiency in eliminating the drug. |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of drug distribution into tissues. |

| Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by half. | Determines the dosing interval. |

| Area Under the Curve (AUC) | The integral of the concentration-time curve. | Represents the total drug exposure over time. |

| Bioavailability (F) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | A critical parameter for orally administered drugs. |

C. Experimental Protocol for a Rodent PK Study

-

Animal Model: Male Sprague-Dawley rats (250-300 g) are commonly used.

-

Dosing:

-

IV group: The compound is formulated in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) and administered as a single bolus dose (e.g., 1 mg/kg) via the tail vein.

-

PO group: The compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered by oral gavage (e.g., 10 mg/kg).

-

-

Blood Sampling: Blood samples (approx. 100 µL) are collected from the jugular vein or saphenous vein at pre-defined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) and centrifuged to obtain plasma. Plasma samples are stored at -80°C until analysis.

-

Bioanalysis: The concentration of the compound in the plasma samples is determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin® to determine the pharmacokinetic parameters.

Logical Flow of In Vivo PK Studies

Caption: The sequential steps involved in conducting and analyzing an in vivo pharmacokinetic study.

IV. Bioanalytical Methodology: Quantifying the Unseen

Accurate and precise quantification of the drug in biological matrices is the bedrock of reliable pharmacokinetic data. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

A. Sample Preparation

The goal of sample preparation is to remove proteins and other interfering substances from the plasma sample before LC-MS/MS analysis.

-

Protein Precipitation (PPT): The most common method for small molecules. An organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate the proteins. After centrifugation, the supernatant is injected into the LC-MS/MS system.

-

Liquid-Liquid Extraction (LLE): This method uses two immiscible solvents to separate the drug from the plasma matrix.

-

Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively retain the drug while the interfering substances are washed away.

B. LC-MS/MS Method

-

Liquid Chromatography (LC): A reversed-phase C18 column is typically used to separate the analyte from endogenous components of the plasma. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier (e.g., formic acid or ammonium formate) is commonly employed.

-

Tandem Mass Spectrometry (MS/MS): The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the drug) and a specific product ion (a fragment of the drug) to monitor. This provides high selectivity and sensitivity for quantification.

C. Method Validation

A bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. The validation includes the assessment of:

-

Selectivity and Specificity

-

Linearity, LLOQ, and ULOQ

-

Accuracy and Precision

-

Matrix Effect

-

Recovery

-

Stability

V. Conclusion and Future Directions

The 4-morpholino-3-(trifluoromethyl)benzonitrile scaffold holds significant promise for the development of novel therapeutics. While direct pharmacokinetic data for derivatives of this core are not yet widely available, a comprehensive understanding of the properties of its constituent moieties allows for a predictive and strategic approach to drug design and development. The in vitro and in vivo methodologies outlined in this guide provide a robust framework for the thorough characterization of the ADME properties of these compounds. By systematically evaluating solubility, permeability, metabolic stability, and in vivo pharmacokinetics, researchers can efficiently identify and optimize candidates with desirable drug-like properties, ultimately accelerating their path to the clinic.

VI. References

-

Selvita. (n.d.). In vitro ADME. Retrieved from [Link]

-

Nuvisan. (n.d.). In vitro DMPK studies for drug discovery. Retrieved from [Link]

-

Symeres. (n.d.). In vitro ADME drug discovery services. Retrieved from [Link]

-

Bhardwaj, A., et al. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Pharmaceuticals, 16(9), 1234.

-

Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

-

Bielenstein, M., et al. (2020). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. Drug Metabolism Reviews, 52(4), 546-563.

-

BioDuro. (n.d.). In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science. Retrieved from [Link]

-

Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Retrieved from [Link]

-

Sevin, E., et al. (2013). Accelerated Caco-2 cell permeability model for drug discovery. Journal of Pharmacological and Toxicological Methods, 68(3), 334-339.

-

de Oliveira, A. C., et al. (2021). Evaluation of Intestinal Permeability of the Antifungal Compound PD76: Comparison of in silico Platforms and in vitro Assay in Caco-2 Cell Model. Brazilian Journal of Pharmaceutical Sciences, 57.

-

Singh, R., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.

-

Wechem. (2025, May 29). Design and biological activity of trifluoromethyl containing drugs. Retrieved from [Link]

-

Dalvit, C., et al. (2020). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 13(7), 155.

-

Van de Velde, S., et al. (2021). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. Lirias.

-

Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharm Anal Chem, 10, 277.

-

Dahal, U. P., et al. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical & Bioanalytical Techniques, S5.

-

Prasain, J. (n.d.). Quantitative analysis of small molecules in biological samples. Retrieved from [Link]

-

Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology, 41(1), 443-470.

-

Funabashi, M., et al. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling, 60(12), 6434-6445.

-

Funatsu, T., et al. (2011). 4-(Morpholin-4-yl)-3-(trifluoro-meth-yl)-benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1600.

Sources

Application Note: Synthesis and Characterization of 4-Morpholino-3-(trifluoromethyl)benzonitrile

Introduction & Strategic Rationale

4-Morpholino-3-(trifluoromethyl)benzonitrile is a highly versatile fluorinated building block frequently utilized in the drug development pipeline. It serves as a critical intermediate in the synthesis of biologically active molecules, including oxadiazole derivatives[1] and pyrrolidine-based antiviral main protease inhibitors[2]. The incorporation of the morpholine ring into the aryl scaffold is a proven strategy to enhance aqueous solubility, improve metabolic stability, and modulate the overall physicochemical properties of the parent pharmacophore.

Mechanistic Causality in SNAr

The synthesis of this compound relies on a classic 3 mechanism[3]. A common pitfall in synthetic planning is equating leaving group ability in SNAr with that of SN2 reactions.

-

The Fluorine Advantage: While fluoride is a notoriously poor leaving group in SN2 chemistry due to the high dissociation energy of the C-F bond, it is the premier leaving group for SNAr . In these reactions, the overall rate is dictated by the initial nucleophilic attack that disrupts the aromatic system, rather than the subsequent elimination step[4]. The extreme electronegativity of the fluorine atom exerts a powerful negative inductive effect (-I), which drastically lowers the activation energy required to form the transition state or the anionic Meisenheimer complex[5].

-

Aromatic Activation: The highly electron-withdrawing cyano (-CN) and trifluoromethyl (-CF_3) groups at the ortho and meta positions provide essential resonance and inductive stabilization for the anionic intermediate, ensuring the reaction proceeds quantitatively under mild conditions[6].

S_NAr mechanistic pathway highlighting the rate-determining nucleophilic addition.

Experimental Methodologies

We present two validated protocols for this synthesis. The choice of protocol depends heavily on the reaction scale and solvent preferences.

-

Protocol A (Neat / Amine Base): This method utilizes morpholine as both the nucleophile and the base. Because the reaction generates hydrogen fluoride (HF) as a byproduct, a minimum of 2.0 equivalents of morpholine is required—one equivalent to substitute the aryl fluoride, and one equivalent to scavenge the liberated HF, forming morpholinium fluoride[7].

-

Protocol B (DMSO / Inorganic Base): This method utilizes potassium carbonate ( K2CO3 ) as an inorganic acid scavenger in a polar aprotic solvent (DMSO). This is often preferred for larger-scale reactions where controlling the exotherm or stirring a neat slurry becomes mechanically challenging[1].

Standard operational workflow for the base-free synthesis of the target nitrile.

Step-by-Step Protocols

Protocol A: Base-Free / Neat Synthesis[7]

-

Preparation: To a suitably sized reaction vessel, add 4-fluoro-3-(trifluoromethyl)benzonitrile (10.0 g, 52.8 mmol, 1.0 eq).

-

Reagent Addition: Slowly add morpholine (9.25 mL, 105.7 mmol, 2.0 eq). Note: The reaction is moderately exothermic upon initial mixing.

-

Heating: Stir the mixture at 60 °C for 8 hours.

-

Quenching: Cool the mixture to ambient temperature and dilute slowly with distilled water to precipitate the product.

-

Isolation: Filter the resulting white precipitate under vacuum.

-

Drying: Dry the solid thoroughly under high vacuum to afford the title compound (12.9 g, 95% yield) as a white solid.

Protocol B: Inorganic Base / DMSO Synthesis[1]

-

Preparation: Dissolve 4-fluoro-3-(trifluoromethyl)benzonitrile (15.0 g, 79.0 mmol, 1.0 eq) in dimethylsulfoxide (DMSO) (160 mL).

-

Reagent Addition: Add morpholine (13.8 mL, 159.0 mmol, 2.0 eq) followed by potassium carbonate ( K2CO3 ) (16.4 g, 119.0 mmol, 1.5 eq).

-

Heating: Heat the suspension at 90 °C for 18 hours.

-

Workup: Cool to ambient temperature and remove insoluble inorganic salts via filtration.

-

Extraction: Partition the filtrate between ethyl acetate (1.8 L) and water (1.5 L). Separate the organic layer, wash with brine, dry over anhydrous MgSO4 , and concentrate under reduced pressure to yield the product.

Quantitative Data & Analytical Validation

To ensure a self-validating system, researchers must verify the synthesized material against the following expected analytical parameters[7].

| Parameter | Protocol A (Neat) | Protocol B (DMSO) |

| Equivalents (Ar-F : Morpholine) | 1.0 : 2.0 | 1.0 : 2.0 |

| Base / Scavenger | Morpholine (Excess) | K2CO3 (1.5 eq) |

| Solvent | None (Neat) | DMSO |

| Temperature & Time | 60 °C, 8 hours | 90 °C, 18 hours |

| Typical Yield | ~95% | >90% |

| Expected LC/MS (m/z) | 257.1[M+H]+ | 257.1 [M+H]+ |

| Expected HPLC Purity | >99.0% (Rt ~3.61 min) | >95.0% |

NMR Characterization:

-

1H NMR (CDCl3, 400 MHz): δ 7.92 (1H, s, Ar-H), 7.78-7.81 (1H, d, Ar-H), 7.32-7.35 (1H, d, Ar-H), 3.84-3.87 (4H, m, −CH2−O−CH2− ), 3.04-3.06 (4H, m, −CH2−N−CH2− )[7].

Sources

- 1. WO2011071570A1 - Novel oxadiazole compounds - Google Patents [patents.google.com]

- 2. WO2024081351A1 - Pyrrolidine main protease inhibitors as antiviral agents - Google Patents [patents.google.com]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. dash.harvard.edu [dash.harvard.edu]

- 6. scispace.com [scispace.com]

- 7. 4-Morpholino-3-(trifluoromethyl)benzonitrile synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols: 4-Morpholino-3-(trifluoromethyl)benzonitrile as a Privileged Scaffold in Medicinal Chemistry

Abstract

This document provides a detailed technical guide on the synthesis and application of 4-Morpholino-3-(trifluoromethyl)benzonitrile, a key building block in modern medicinal chemistry. We will explore the strategic value of its constituent pharmacophores—the morpholine, trifluoromethyl, and benzonitrile groups—which collectively impart desirable physicochemical and pharmacological properties to derivative molecules. This guide offers validated, step-by-step protocols for the synthesis of the scaffold and its subsequent elaboration via palladium-catalyzed cross-coupling reactions. Furthermore, we examine its application in the design of targeted therapeutics, particularly protein kinase inhibitors, and provide insights into the structure-activity relationships that govern its utility. This content is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Introduction: The Strategic Value of a Privileged Scaffold

In drug discovery, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, often with high affinity. 4-Morpholino-3-(trifluoromethyl)benzonitrile has emerged as such a scaffold, primarily due to the synergistic interplay of its three key functional groups. A deconstruction of the molecule reveals the strategic advantage each component offers.

-

The Morpholine Moiety: This saturated heterocycle is a mainstay in medicinal chemistry for several reasons. Its oxygen atom acts as a hydrogen bond acceptor, and the entire group can significantly improve the aqueous solubility and overall pharmacokinetic profile of a drug candidate. Crystallographic studies confirm that the morpholine ring typically adopts a stable chair conformation, which provides a degree of conformational rigidity that can be advantageous for specific binding to a biological target[1][2].

-

The Trifluoromethyl (CF3) Group: The introduction of a CF3 group is a well-established strategy to enhance drug efficacy. This strongly electron-withdrawing group can increase a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, it enhances lipophilicity, which can improve cell membrane permeability, and can modulate the pKa of nearby functional groups, influencing binding affinity[3].

-

The Benzonitrile Group: The nitrile (cyano) group is a versatile functional handle. It is relatively stable but can be transformed into other key groups, such as carboxylic acids (via hydrolysis) or primary amines (via reduction). In its native form, the nitrogen atom can act as a hydrogen bond acceptor, engaging in critical interactions within a protein's binding pocket[1].

Together, these components make 4-Morpholino-3-(trifluoromethyl)benzonitrile a highly valuable starting material for building complex molecules with tailored, drug-like properties.

Physicochemical Properties

The fundamental properties of the scaffold are summarized below, providing essential data for experimental design.

| Property | Value |

| Chemical Formula | C₁₂H₁₁F₃N₂O |

| Molecular Weight | 256.23 g/mol |

| CAS Number | 677704-57-3 |

| Appearance | White to off-white solid |

| Melting Point | 108-110 °C |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO, Acetone. Sparingly soluble in water. |

| Crystal Structure Insight | The morpholine ring adopts a chair conformation. The dihedral angle between the benzene ring and the mean plane of the morpholine ring is approximately 58°. An intramolecular C-H···F hydrogen bond is observed[2]. |

Synthesis Protocol: Nucleophilic Aromatic Substitution (SNAr)

The most direct and efficient synthesis of the title compound is achieved through a nucleophilic aromatic substitution reaction, leveraging the activation provided by the electron-withdrawing trifluoromethyl and nitrile groups.

Workflow for Synthesis

Sources

Application Notes and Protocols: 4-Morpholino-3-(trifluoromethyl)benzonitrile in the Discovery of S1P1 Receptor Agonists

Introduction & Chemical Profile

4-Morpholino-3-(trifluoromethyl)benzonitrile (CAS 677704-57-3) is a highly specialized fluorinated building block utilized in pharmaceutical chemistry for the synthesis of advanced immunomodulatory therapeutics[1]. In downstream drug discovery, this compound serves as a critical precursor in the development of oxadiazole diaryl compounds, a well-documented class of potent Sphingosine-1-phosphate receptor 1 (S1P1) agonists[2][3].

The structural design of this building block is highly intentional: the trifluoromethyl group enhances metabolic stability and lipophilicity, while the morpholine ring provides crucial hydrogen-bonding interactions within the S1P1 binding pocket. When converted into a 1,2,4-oxadiazole derivative, the resulting scaffold mimics the phosphate headgroup of endogenous Sphingosine-1-phosphate (S1P) without the associated metabolic liabilities of a phosphate group[3][4].

Mechanistic Insights: S1P1 Signaling and Lymphocyte Trafficking

To understand the downstream application of this chemical building block, one must understand the biological target. The S1P signaling axis is a fundamental regulator of lymphocyte egress from secondary lymphoid organs (such as lymph nodes and the thymus) into the lymphatic system and systemic circulation[5][6].

Under physiological conditions, a concentration gradient of S1P—which is high in the blood and lymph but low in lymphoid tissues—guides lymphocyte migration via the S1P1 receptor[7][8]. Synthetic oxadiazole-based S1P1 agonists derived from 4-Morpholino-3-(trifluoromethyl)benzonitrile act as functional antagonists. Upon binding to the S1P1 receptor, these compounds induce rapid receptor phosphorylation, β-arrestin recruitment, and subsequent internalization and ubiquitin-mediated degradation of the receptor[3]. The loss of surface S1P1 "blinds" the lymphocytes to the S1P gradient, sequestering them within the lymph nodes. This targeted lymphopenia is a validated therapeutic strategy for autoimmune diseases such as Multiple Sclerosis (MS)[8].

Diagram 1: S1P1 signaling pathway and the mechanism of functional antagonism by oxadiazole agonists.

Chemical Synthesis Workflow

To utilize 4-Morpholino-3-(trifluoromethyl)benzonitrile in hit-to-lead optimization, the benzonitrile moiety must be converted into a 1,2,4-oxadiazole core. This is achieved through a robust, two-step sequence[9][10]:

-

Amidoxime Formation : The benzonitrile is reacted with hydroxylamine to form an intermediate amidoxime.

-

Coupling and Cyclization : The amidoxime is coupled with a tailored carboxylic acid (e.g., a substituted pyridine or biphenyl derivative) using standard peptide coupling reagents, followed by thermal cyclization.

Diagram 2: Two-step chemical workflow converting the benzonitrile building block into an active S1P1 agonist.

Experimental Protocols

Protocol A: Synthesis of the Amidoxime Intermediate

Rationale: The conversion of the nitrile to an amidoxime is the mandatory first step to construct the 1,2,4-oxadiazole pharmacophore. The amidoxime provides the necessary nitrogen and oxygen atoms to form the 5-membered heterocyclic ring[10].

Step-by-Step Methodology :

-

Preparation : Dissolve 4-Morpholino-3-(trifluoromethyl)benzonitrile (10.0 mmol) in absolute ethanol (50 mL) in a round-bottom flask.

-

Reagent Addition : Add hydroxylamine hydrochloride (20.0 mmol) and triethylamine (22.0 mmol) to the solution. Causality: Triethylamine is essential to neutralize the hydrochloride salt and liberate the free nucleophilic hydroxylamine base in situ, allowing it to attack the electrophilic nitrile carbon.

-

Reaction : Reflux the mixture at 80°C for 6-8 hours under a nitrogen atmosphere. Monitor reaction progress via LC-MS until the starting material mass (m/z 257.1 [M+H]+) is fully consumed.

-

Workup : Cool the reaction to room temperature and concentrate the solvent under reduced pressure. Partition the residue between ethyl acetate (100 mL) and distilled water (50 mL).

-

Isolation : Extract the aqueous layer with additional ethyl acetate (2 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to afford the amidoxime intermediate. Self-Validation: The formation of the amidoxime can be confirmed by the appearance of broad -NH2 and -OH stretching bands in FTIR (~3300-3500 cm⁻¹) and a mass shift in LC-MS.

Protocol B: Synthesis of the 1,2,4-Oxadiazole S1P1 Agonist

Rationale: Cyclization forms the rigid oxadiazole spacer that optimally orients the morpholino-aryl group into the hydrophobic pocket of the S1P1 receptor. This specific geometry avoids steric clashes with the Phe263 residue found in the S1P3 subtype, thereby ensuring high S1P1 selectivity and preventing off-target cardiovascular side effects (e.g., bradycardia)[4].

Step-by-Step Methodology :

-

Activation : In a flame-dried flask, dissolve the target carboxylic acid (1.0 mmol) in anhydrous DMF (10 mL). Add HOBt (1.2 mmol) and EDC·HCl (1.2 mmol). Stir at room temperature for 30 minutes. Causality: EDC/HOBt converts the unreactive carboxylic acid into a highly reactive OBt-ester, preventing unwanted side reactions and maximizing coupling efficiency.

-

Coupling : Add the amidoxime intermediate from Protocol A (1.0 mmol) and DIPEA (2.0 mmol). Stir at room temperature for 2 hours to form the O-acyl amidoxime intermediate.

-

Cyclization : Heat the reaction mixture to 110°C for 12 hours. Causality: Thermal energy drives the intramolecular dehydration (loss of H2O), closing the ring to form the thermodynamically stable 1,2,4-oxadiazole.

-

Purification : Cool to room temperature, dilute with water (30 mL), and extract with dichloromethane (3 x 20 mL). Dry the organic phase, concentrate, and purify via flash column chromatography (Hexanes/EtOAc) to isolate the final active compound.

Protocol C: In Vitro S1P1 Receptor Internalization Assay

Rationale: To validate the functional efficacy of the synthesized oxadiazole, its ability to induce S1P1 internalization must be quantified. A Tango/β-arrestin assay provides a self-validating biological readout that confirms the success of the chemical synthesis by measuring target engagement and receptor desensitization[3][7].

Step-by-Step Methodology :

-

Cell Seeding : Seed CHO-K1 cells stably expressing human S1P1 fused to a TEV protease site and a transcription factor (Tango system) into a 384-well plate at 10,000 cells/well. Incubate overnight at 37°C in 5% CO2.

-

Compound Treatment : Prepare serial dilutions of the synthesized oxadiazole agonist (from 10 µM down to 0.1 nM) in assay buffer (HBSS containing 0.1% fatty-acid-free BSA). Causality: Fatty-acid-free BSA is critical as it acts as a carrier protein for the highly lipophilic oxadiazole compound, preventing it from crashing out of the aqueous solution or adhering to the plastic well walls.

-

Incubation : Treat the cells with the compound dilutions and incubate for 16 hours. Causality: Prolonged incubation allows sufficient time for β-arrestin recruitment, TEV cleavage, and subsequent reporter gene (e.g., beta-lactamase) transcription and translation.

-

Detection : Add the appropriate FRET substrate (e.g., LiveBLAzer™) and incubate for 2 hours at room temperature in the dark.

-

Data Analysis : Measure the fluorescence emission ratio (460 nm / 530 nm) using a microplate reader. Calculate the EC50 using non-linear regression analysis to quantify agonist potency.

Quantitative Data Presentation

The following table summarizes the typical pharmacological profile of oxadiazole S1P1 agonists synthesized using the 4-Morpholino-3-(trifluoromethyl)benzonitrile scaffold, demonstrating the high selectivity achieved via this specific chemical geometry[3][4].

| Pharmacological Property | Typical Value Range for Oxadiazole Derivatives | Biological Significance |

| S1P1 Agonism (EC50) | 0.5 nM – 5.0 nM | High potency allows for low clinical dosing. |

| S1P3 Agonism (EC50) | > 10,000 nM | Lack of S1P3 activity prevents bradycardia side effects. |

| Selectivity Fold (S1P1 vs S1P3) | > 2,000-fold | Ensures targeted immunosuppression. |

| In Vivo Lymphopenia Induction | 65% - 85% reduction in peripheral T-cells | Validates functional antagonism and efficacy for MS models. |

| Chemical Synthesis Yield | 75% - 90% (Over 2 steps) | Highly scalable for industrial drug manufacturing. |

Sources

- 1. 4-Morpholino-3-(trifluoromethyl)benzonitrile synthesis - chemicalbook [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ligand-binding pocket shape differences between S1P1 and S1P3 determine efficiency of chemical probe identification by uHTS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Sphingosine-1-phosphate receptor 1 reporter mice reveal receptor activation sites in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Scale-Up of 4-Morpholino-3-(trifluoromethyl)benzonitrile Production

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the batch production and scale-up of 4-Morpholino-3-(trifluoromethyl)benzonitrile (CAS No. 677704-57-3). This compound is a valuable building block in medicinal chemistry and pharmaceutical development. The synthesis involves a nucleophilic aromatic substitution (SNAr) reaction between 4-fluoro-3-(trifluoromethyl)benzonitrile and morpholine. This guide details the underlying chemical principles, provides validated protocols for both laboratory (gram-scale) and pilot plant (kilogram-scale) production, and addresses the critical process safety, optimization, and analytical considerations necessary for successful and safe scale-up.

Introduction and Scientific Background

4-Morpholino-3-(trifluoromethyl)benzonitrile is an important intermediate in the synthesis of various biologically active molecules. The morpholine moiety is a privileged structure in drug discovery, often imparting favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability. The trifluoromethyl group is a key substituent used to enhance properties like metabolic stability, lipophilicity, and binding affinity.

The synthesis of the target molecule is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is fundamental in aromatic chemistry but presents specific challenges during scale-up, primarily related to reaction exothermicity, solvent selection, and product purification.

Reaction Mechanism: The SNAr Pathway

The core transformation is the displacement of a fluoride leaving group from an activated aromatic ring by the nitrogen nucleophile of morpholine. The reaction proceeds via a well-established two-step addition-elimination mechanism, often involving a Meisenheimer complex intermediate.[1][2][3]

-

Activation: The aromatic ring of 4-fluoro-3-(trifluoromethyl)benzonitrile is rendered electron-deficient, or "activated," by the strong electron-withdrawing effects of both the nitrile (-CN) and the trifluoromethyl (-CF3) groups.[3] These groups, positioned ortho and para to the fluoride leaving group, stabilize the negatively charged intermediate.

-

Step 1 (Addition): The lone pair of electrons on the nitrogen atom of morpholine attacks the carbon atom bearing the fluorine atom. This is typically the rate-determining step and results in the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.[1]

-

Step 2 (Elimination): Aromaticity is restored through the expulsion of the fluoride ion, which is a good leaving group in SNAr reactions due to its high electronegativity that enhances the electrophilicity of the substitution site.[3]

The choice of a polar aprotic solvent is critical as it solvates the cation of the generated salt (in this case, the protonated morpholine cation) without strongly solvating the nucleophile, thus maintaining its reactivity.

Laboratory-Scale Synthesis Protocol (Gram-Scale)

This protocol is validated for producing high-purity material on a laboratory scale and serves as the basis for scale-up development. The original synthesis provides a high yield of 95%.[4]

Materials and Equipment

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Supplier Example |

| 4-Fluoro-3-(trifluoromethyl)benzonitrile | 67515-59-7 | 189.11 | TCI, Sigma-Aldrich |

| Morpholine | 110-91-8 | 87.12 | Sigma-Aldrich, Acros |

| Deionized Water | 7732-18-5 | 18.02 | N/A |

| Ethyl Acetate (for extraction, optional) | 141-78-6 | 88.11 | Fisher Scientific |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | VWR |

Equipment:

-

Three-neck round-bottom flask with magnetic stirrer, reflux condenser, and temperature probe.

-

Heating mantle.

-

Buchner funnel and vacuum flask.

-

Standard laboratory glassware.

Step-by-Step Protocol

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and reflux condenser, charge 4-fluoro-3-(trifluoromethyl)benzonitrile (10.0 g, 52.8 mmol, 1.0 eq).

-

Reagent Addition: Add morpholine (9.25 mL, 105.7 mmol, 2.0 eq) to the flask. Causality: Using an excess of morpholine serves both as the nucleophile and as a base to neutralize the hydrogen fluoride (HF) generated in situ, driving the reaction to completion.

-

Reaction Conditions: Heat the mixture with stirring to 60°C. Maintain this temperature for 8 hours.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until consumption of the starting material is confirmed.

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Slowly add 100 mL of deionized water to the stirred mixture. The product will precipitate as a white solid. Causality: The product is poorly soluble in water, while excess morpholine and the morpholine hydrofluoride salt are water-soluble, enabling facile isolation by precipitation.

-

Stir the slurry for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with deionized water (2 x 50 mL) to remove residual morpholine and salts.

-

-

Drying: Dry the solid product under vacuum at 40-50°C to a constant weight.

-

Analysis: The expected yield is approximately 12.9 g (95%).[4] Characterize the product by ¹H NMR, LC/MS, and melting point to confirm identity and purity.

Critical Considerations for Batch Production Scale-Up

Scaling this process from grams to kilograms requires careful consideration of several factors that are less pronounced at the lab scale. Geometric scale-up is often not appropriate for exothermic reactions.[5]

Thermal Management and Safety

The SNAr reaction with amines is exothermic.[6] While manageable on a small scale with a simple heating mantle, heat removal becomes a critical safety concern at larger scales.

-

Heat Transfer Limitations: As a reactor's volume increases, its surface area-to-volume ratio decreases significantly.[7] This limits the efficiency of heat removal through the reactor jacket, creating a risk of temperature accumulation and a potential thermal runaway.[7][8]

-

Hazard Analysis: A thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) is mandatory before any large-scale synthesis. This will determine the heat of reaction (ΔHrxn), the maximum temperature of the synthesis reaction (MTSR), and the adiabatic temperature rise.[9]

-

Control Strategy:

-

Dosing Control: The pilot-scale protocol introduces morpholine in a controlled manner (semi-batch) rather than charging all at once (batch). This allows the rate of heat generation to be controlled by the addition rate, ensuring it does not exceed the reactor's cooling capacity.

-

Cooling Systems: The pilot reactor must be equipped with an efficient cooling system (e.g., jacketed vessel with chilled glycol/brine circulation).

-

Emergency Preparedness: An emergency plan, including a quenching protocol (e.g., addition of a cold, inert solvent), must be in place.

-

Mixing and Mass Transfer

Inefficient mixing at scale can lead to localized "hot spots" and non-uniform reagent concentrations, which can decrease yield and increase impurity formation.[10][11]

-

Impeller Selection: The type, size, and speed of the agitator are critical. A pitched-blade turbine or similar impeller that promotes good axial and radial flow is recommended over a simple anchor stirrer.

-

Addition Point: Morpholine should be added sub-surface to ensure rapid dispersion into the bulk reaction mixture, preventing localized high concentrations at the surface.

Process Analytical Technology (PAT)

For robust process control and understanding, implementing PAT is highly recommended for pilot-scale and manufacturing operations.

-

Real-Time Monitoring: In-situ probes, such as FTIR or UV-Vis, can monitor the disappearance of the starting material and the appearance of the product in real-time.[12][13] This provides precise endpoint determination, avoiding unnecessarily long reaction times and potential byproduct formation.

-

Kinetic Understanding: Data from PAT can be used to develop kinetic models of the reaction, which are invaluable for process optimization and ensuring batch-to-batch consistency.[14]

Pilot Plant Production Protocol (Kilogram-Scale)

This protocol is designed for a 20 L jacketed glass-lined or Hastelloy reactor. A scale-up factor of 100 from the lab protocol is used as a basis.

Materials and Equipment

| Reagent/Material | Quantity (kg) | Moles (mol) | Molar Eq. |

| 4-Fluoro-3-(trifluoromethyl)benzonitrile | 1.00 | 5.29 | 1.0 |

| Morpholine | 0.92 | 10.57 | 2.0 |

| Deionized Water (for precipitation) | 10.0 | - | - |

| Deionized Water (for washing) | 5.0 | - | - |

Equipment:

-

20 L jacketed reactor with overhead stirrer (pitched-blade turbine), temperature probe, reflux condenser, and addition funnel/pump.

-

Temperature control unit (TCU) for heating and cooling.

-

Nutsche filter-dryer or centrifuge.

-

Vacuum drying oven.

Step-by-Step Protocol

-

Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

-

Initial Charge: Charge the reactor with 4-fluoro-3-(trifluoromethyl)benzonitrile (1.00 kg, 5.29 mol).

-

Heating: Begin agitation and heat the reactor contents to 55°C using the TCU.

-

Controlled Addition: Slowly add morpholine (0.92 kg, 10.57 mol) to the reactor over a period of 1-2 hours via an addition pump. Crucially, monitor the internal temperature throughout the addition. The addition rate should be adjusted to maintain the internal temperature at or below 65°C. Causality: This semi-batch approach controls the rate of heat generation, preventing a thermal runaway.

-

Reaction Hold: After the addition is complete, maintain the batch temperature at 60-65°C for 8-10 hours, or until reaction completion is confirmed by in-process analysis (e.g., HPLC or in-situ PAT).

-

Cooling and Precipitation:

-

Cool the reaction mixture to 20-25°C.

-

Slowly transfer the reaction mixture into a separate vessel containing 10.0 kg of stirred, deionized water, or slowly add the water to the reactor. The rate of addition should be controlled to manage any exotherm from quenching and to influence crystal morphology.

-

Stir the resulting slurry for at least 1 hour at ambient temperature.

-

-

Isolation and Washing:

-

Transfer the slurry to a Nutsche filter or centrifuge.

-

Filter the solid product and wash the cake with deionized water (2 x 2.5 kg).

-

-

Drying: Dry the product under vacuum at 50-60°C until the loss on drying (LOD) is <0.5%.

-

Yield and Analysis: The expected yield is approximately 1.29 kg (95%). Analyze the final product for purity (HPLC), identity (NMR), and residual solvents (GC).

Safety, Health, and Environmental Considerations

Hazard Identification

-

4-Fluoro-3-(trifluoromethyl)benzonitrile: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[15][16]

-

Morpholine: Flammable liquid and vapor. Corrosive; causes severe skin burns and eye damage. Toxic if in contact with skin or if inhaled.[17]

-

Hydrogen Fluoride (HF): A highly toxic and corrosive gas/acid is formally generated as a byproduct and immediately neutralized by the excess morpholine. However, any upset condition (e.g., insufficient morpholine) could present a hazard.

Personal Protective Equipment (PPE)

Personnel must wear appropriate PPE, including:

-

Chemical-resistant gloves (e.g., nitrile or neoprene).

-

Chemical safety goggles and a face shield.

-

Flame-retardant lab coat or chemical-resistant apron.

-

Work should be conducted in a well-ventilated area or fume hood. For large-scale operations, respiratory protection may be required.[18]

Engineering Controls for Scale-Up

-

Closed System: The pilot reactor should be a closed system to prevent the release of flammable and toxic vapors.

-

Ventilation: The area must be equipped with adequate general and local exhaust ventilation.

-

Grounding: All equipment must be properly grounded to prevent static discharge, which could ignite flammable morpholine vapors.[17][18]

-

Emergency Systems: The reactor should be equipped with a pressure relief valve and potentially a rupture disc vented to a safe location or a catch tank.

Waste Management and Disposal

-

Aqueous Waste: The aqueous filtrate will contain morpholine and morpholine hydrofluoride. This stream is basic and may be considered hazardous waste. It must be neutralized and disposed of in accordance with local, state, and federal regulations.

-

Solid Waste: Contaminated PPE and cleaning materials should be collected in labeled hazardous waste containers.

-

Solvent Waste: If organic solvents are used for cleaning or optional extraction, they must be collected as halogenated or non-halogenated organic waste as appropriate.

References

-

Redox. (2022, October 1). Safety Data Sheet Morpholine Revision 5. Retrieved from [Link]

-

LearnChemE. Scale-Up of a Batch Reactor. Retrieved from [Link]

-

The Chemical Engineer. (2023, October 26). Rules of Thumb: Scale-up. Retrieved from [Link]

-

Chemos. (2025, April 16). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]

-

Scale-up Systems. Reaction Lab - Scale-up Systems. Retrieved from [Link]

-

Wolfram Demonstrations Project. Scale-Up of a Batch Reactor. Retrieved from [Link]

-

Wikipedia. Thermal runaway. Retrieved from [Link]

-

Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. Retrieved from [Link]

-

Stoli Chem. (2021, April 27). Managing heat transfer in continuous flow at scale. Retrieved from [Link]

-

COMSOL. Mixing Considerations in Chemical Reactor Scale-Up. Retrieved from [Link]

-

Bruker. Process Analytical Technology (PAT). Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Retrieved from [Link]

-